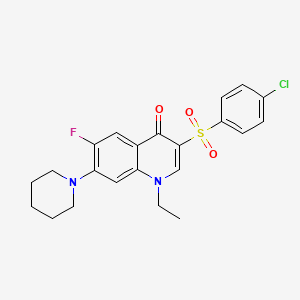

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClFN2O3S/c1-2-25-14-21(30(28,29)16-8-6-15(23)7-9-16)22(27)17-12-18(24)20(13-19(17)25)26-10-4-3-5-11-26/h6-9,12-14H,2-5,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRJCIVIVNAHQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinoline core.

Addition of the Chlorophenyl and Sulfonyl Groups: The chlorophenyl group can be introduced via electrophilic aromatic substitution, while the sulfonyl group can be added through sulfonation reactions using sulfonyl chlorides.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the quinoline ring or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogenating agents, sulfonating agents, and alkylating agents.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester or amide bonds within the molecule.

Scientific Research Applications

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Notes

- Synthesis Challenges : Introducing the ethyl group at position 1 may require stringent alkylation conditions to avoid byproducts. Piperidinyl vs. piperazinium substituents necessitate distinct protecting group strategies.

- Crystallography : Tools like SHELX and Mercury are critical for resolving structural ambiguities, such as sulfonyl group orientation or piperidine ring puckering .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing 3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one?

The synthesis involves multi-step organic reactions, including sulfonation, fluorination, and piperidine substitution. Key steps:

- Sulfonation : Introduce the 4-chlorobenzenesulfonyl group via sulfonyl chloride intermediates under anhydrous conditions.

- Fluorination : Achieved using fluorinating agents like Selectfluor® at controlled temperatures (40–60°C) to minimize side reactions.

- Piperidine substitution : Conducted under basic conditions (e.g., K₂CO₃ in DMF) to ensure nucleophilic displacement.

Optimization : Reaction yield and purity depend on solvent choice (e.g., DCM for sulfonation), catalyst selection (e.g., Pd/C for coupling steps), and temperature gradients. Chromatography or recrystallization is used for purification .

Basic: How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluoro at C6, piperidinyl at C7).

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ peak at m/z 504.62).

- FT-IR : Sulfonyl S=O stretches (~1350 cm⁻¹) and carbonyl C=O (~1650 cm⁻¹) confirm functional groups.

Purity : Assessed via HPLC (≥95% purity threshold for pharmacological studies) .

Basic: What preliminary biological screening methods are used to evaluate its pharmacological potential?

- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Enzyme Inhibition : Fluorescence-based assays targeting topoisomerase II or kinase pathways .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?

- Substituent Variation : Systematically modify the sulfonyl group (e.g., replace 4-chloro with methyl or nitro groups) and compare activity.

- Piperidine Analogs : Test alternative N-heterocycles (e.g., morpholine, pyrrolidine) to assess binding affinity.

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., DNA gyrase). Validate with in vitro assays .

Advanced: How to resolve contradictions between in vitro efficacy and in vivo performance?

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models.

- Metabolite Identification : LC-MS/MS detects active/inactive metabolites influencing efficacy.

- Formulation Adjustments : Use nanoemulsions or liposomes to enhance solubility and stability .

Advanced: What methodologies assess environmental impact or degradation pathways of this compound?

- Environmental Fate Studies : Use HPLC-MS to track degradation in simulated aquatic systems (pH 7–9, UV light exposure).

- Ecotoxicology : Acute toxicity tests on Daphnia magna or algae to determine EC₅₀ values.

- Biotic Transformation : Incubate with soil microbes (e.g., Pseudomonas spp.) to identify biodegradation products .

Advanced: How to design a robust pharmacological testing protocol accounting for batch variability?

- Quality Control : Implement strict synthesis SOPs and batch-wise NMR/MS validation.

- Blinded Studies : Use randomized, blinded in vivo trials with positive/negative controls.

- Statistical Power Analysis : Determine sample sizes (e.g., n ≥ 6 per group) to ensure reproducibility .

Advanced: What strategies validate target specificity and off-target effects in cellular models?

- CRISPR Knockout Models : Delete putative target genes (e.g., topoisomerase II) and retest activity.

- Proteome Profiling : SILAC-based mass spectrometry identifies off-target protein interactions.

- Kinase Panel Screens : Test against a library of 100+ kinases to assess selectivity .

Advanced: How to integrate crystallography data into molecular optimization?

- X-ray Diffraction : Resolve crystal structures (e.g., triclinic P1 symmetry) to analyze intermolecular interactions (e.g., hydrogen bonds with sulfonyl groups).

- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C–H···O bonds) influencing stability.

- Co-crystallization : Soak crystals with target enzymes (e.g., DNA gyrase) to map binding pockets .

Advanced: What theoretical frameworks guide mechanistic studies of its biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.